molecular formula C18H15F2NO B1325640 (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-77-7

(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1325640
M. Wt: 299.3 g/mol
InChI Key: VISMMMDZJUNXRB-UHFFFAOYSA-N
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Description

3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as (3,5-DF-4-MePyr)M, is an organic compound composed of a phenyl ring with two fluorine atoms and a methyl pyrrolidin-1-yl group. This compound has a wide range of applications in the field of scientific research, ranging from drug synthesis to biochemistry and physiology. In

Scientific Research Applications

Chemical Structure and Synthesis

  • Isomorphous Structure Analysis : The study by Swamy et al. (2013) discusses isomorphous structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These structures show extensive disorder and are significant for understanding isomorphism in data-mining procedures (Swamy et al., 2013).

  • Synthesis and Structure Analysis : Huang et al. (2021) detail the synthesis of related compounds through a three-step substitution reaction. They use spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation, providing insights into the molecular structure using density functional theory (Huang et al., 2021).

Biological Applications

  • Inhibitor Lead Compounds Identification : Rudnitskaya et al. (2009) explored a range of compounds, including structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase. Their findings could be relevant for understanding the inhibition mechanisms of similar compounds (Rudnitskaya et al., 2009).

Medicinal Chemistry

  • Antimicrobial Activity : Various studies have explored the antimicrobial properties of compounds related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. For example, Kumar et al. (2012) synthesized derivatives that exhibited significant antimicrobial activity, providing a basis for further exploration in this area (Kumar et al., 2012).

  • Antimycobacterial Activity : Ali and Yar (2007) investigated novel derivatives for their antimycobacterial activities, finding that some compounds showed promising results against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

properties

IUPAC Name

(3,5-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISMMMDZJUNXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643056
Record name (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-77-7
Record name (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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